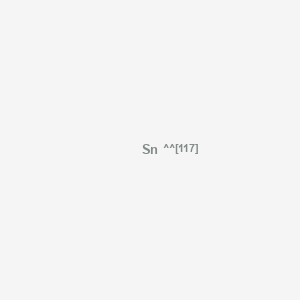

Tin, isotope of mass 117

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tin, isotope of mass 117, is a stable isotope of tin with an atomic number of 50. It is a metallic element that has a silvery-white appearance and is commonly used in various industrial applications. Tin has been known to humans for thousands of years and was used by ancient civilizations for making bronze, pewter, and other alloys.

科学研究应用

Nuclear Structure Analysis

Tin has the largest number of stable isotopes, and research into its nuclear structure is significant. The spatial arrangement of protons in tin isotopes, including Sn-117, influences nuclear electromagnetism. High-precision measurements of electromagnetic moments and isomeric differences in charge radii provide insights into nuclear structures and require more accurate modeling for interpretation (Yordanov et al., 2020).

Isotopic Fractionation

Studying isotopic fractionation in tin, including Sn-117, through liquid-liquid extraction techniques offers insights into the nuclear field shift effect. This research helps understand isotopic variations, which is significant in geochemistry and nuclear physics (Moynier et al., 2009).

Nuclear Magnetic Resonance (NMR)

Tin isotopes, including Sn-117, are used in NMR spectroscopy. Their properties make them valuable for studying the structure and bonding in tin compounds, providing essential data for chemical and material sciences (Wrackmeyer, 1985).

Low-Temperature Thermometry

Sn-117 has been investigated for its potential in low-temperature NMR thermometry. Its nuclear spin-lattice relaxation times provide valuable data for understanding superconducting and other low-temperature phenomena (Ahola et al., 1980).

Geochemical Tracers

Sn-117 is considered a valuable geochemical tracer in understanding geological processes like magmatic differentiation and ore formation. Its isotopic composition helps trace the source and pathways of mineralizing fluids in geological formations (Zhou et al., 2022).

Nuclear Medicine

Sn-117m, a metastable state of Sn-117, has been studied for its application in nuclear medicine, particularly in bone scintigraphy and radionuclide therapy (Li Shou-jian, 2007).

Nuclear Reactions

The (p, t) reactions on odd tin isotopes, including Sn-117, help in understanding nuclear reactions and structure. These studies contribute to nuclear physics and have implications in nuclear engineering (Fleming et al., 1971).

Thermal Properties

Research into the thermal properties of odd tin isotopes, such as Sn-117, using theoretical models and experimental data, aids in understanding nuclear thermodynamics and statistical mechanics (Kadi & Benhamouda, 2016).

属性

CAS 编号 |

13981-59-4 |

|---|---|

产品名称 |

Tin, isotope of mass 117 |

分子式 |

Sn |

分子量 |

116.902954 g/mol |

IUPAC 名称 |

tin-117 |

InChI |

InChI=1S/Sn/i1-2 |

InChI 键 |

ATJFFYVFTNAWJD-YPZZEJLDSA-N |

手性 SMILES |

[117Sn] |

SMILES |

[Sn] |

规范 SMILES |

[Sn] |

同义词 |

117Sn isotope Sn-117 isotope Tin-117 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)